Di-tert-butyl glutamate is a derivative of glutamic acid, characterized by the presence of two tert-butyl groups attached to the nitrogen atom of the glutamate backbone. This compound falls under the category of amino acid derivatives and is significant in various scientific applications, particularly in organic synthesis and medicinal chemistry. The presence of bulky tert-butyl groups enhances the lipophilicity and steric hindrance of the molecule, making it useful in drug design and peptide synthesis.
Di-tert-butyl glutamate can be synthesized from L-glutamic acid through various chemical reactions that involve protection and deprotection strategies. The synthesis often employs tert-butyl dicarbonate as a protecting agent, which facilitates the introduction of tert-butyl groups onto the amino group of glutamic acid.
Di-tert-butyl glutamate is classified as an amino acid derivative and belongs to the broader category of organic compounds known as carboxylic acid derivatives. It is specifically categorized under protected amino acids used in peptide synthesis.
The synthesis of di-tert-butyl glutamate typically involves several steps:
A common method involves dissolving L-glutamic acid in a suitable solvent (such as dichloromethane) and adding an excess of tert-butyl dicarbonate along with a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours until complete conversion is achieved, followed by purification steps such as chromatography to isolate di-tert-butyl glutamate.
Di-tert-butyl glutamate has a complex molecular structure characterized by:
The molecular structure can be visualized using software tools that provide 3D models, highlighting the spatial arrangement of atoms and functional groups, which is crucial for understanding its reactivity and interactions in biological systems.
Di-tert-butyl glutamate participates in various chemical reactions:
The deprotection is typically achieved using trifluoroacetic acid or hydrochloric acid, which selectively cleaves the Boc group while leaving other functional groups intact.
The mechanism by which di-tert-butyl glutamate acts in biological systems often involves its role as a substrate for enzymes that catalyze peptide bond formation. Its bulky structure can influence enzyme specificity and activity, potentially enhancing selectivity in synthetic pathways.
Studies have shown that derivatives like di-tert-butyl glutamate can modulate enzyme activity due to steric effects, impacting how substrates interact with active sites.
Di-tert-butyl glutamate has several scientific uses:
Di-tert-butyl glutamate serves as a cornerstone in peptide synthesis due to its orthogonal protection scheme. The tert-butyl ester groups shield the γ-carboxyl and α-carboxyl functions of glutamic acid, enabling selective deprotection under acidic conditions while preserving acid-labile side-chain protections. This selectivity is critical for synthesizing complex peptides containing glutamyl residues, as it prevents undesired side reactions during chain elongation. Trifluoroacetic acid (TFA) selectively cleaves tert-butyl esters (Boc, OtBu) within minutes, while Fmoc groups remain intact under these conditions. This differential reactivity allows for sequential deprotection cycles during SPPS, ensuring precise control over peptide sequence and architecture. The crystalline nature of di-tert-butyl glutamate derivatives (e.g., white powder appearance, melting point 123–129°C) further enhances their utility by facilitating purification at intermediate synthetic stages [1] [9].
Table 1: Protective Group Stability Profiles in Glutamate Derivatives
Protective Group | Deprotection Condition | Stability | Application Example |
---|---|---|---|
γ/α-di-tert-butyl | 20–50% TFA in DCM | Labile | Glutamate side-chain protection |
Fmoc | 20% piperidine in DMF | Stable under TFA | α-amino group protection |
Cbz | Hydrogenolysis | Stable under mild acid | Alternative amino protection |
The Fmoc/tert-butyl strategy represents the gold standard in modern SPPS for glutamate-rich peptides. Fmoc-γ-carboxy-γ-(di-tert-butyl ester)-L-glutamic acid (CAS 111662-64-7) and its D-enantiomer (CAS 111662-65-8) provide simultaneous α-amino protection and side-chain protection that are fully orthogonal. This dual protection system enables iterative coupling cycles without premature deprotection: the Fmoc group is removed under mild basic conditions (piperidine/DMF), while the di-tert-butyl glutamate moiety remains unaffected. This orthogonality significantly reduces side products and improves peptide yields, particularly in synthesizing polyglutamate sequences like those in antifolate drug candidates. The system’s robustness is evidenced by ≥99% purity achievable via HPLC for protected intermediates, with storage stability maintained at ≤−4°C [1] [6] [9].
The synthesis of di-tert-butyl glutamate esters employs both stoichiometric and catalytic methodologies. Traditional routes use excess tert-butanol with acid catalysts (e.g., sulfuric acid), but modern approaches leverage transition metal catalysis for enhanced selectivity and yield. Gold(I) complexes and perchloric acid effectively catalyze direct esterification of glutamic acid with isobutene, achieving >90% conversion under mild conditions (0–25°C). Transesterification strategies employ titanium(IV) isopropoxide or organotin catalysts (e.g., dibutyltin oxide) to exchange methyl or benzyl esters for tert-butyl groups, with yields exceeding 85% in anhydrous solvents like dichloromethane. Critical to success is the controlled addition of reagents to suppress diketopiperazine formation and epimerization. Recent innovations utilize flow chemistry with immobilized lipases for enantioselective transesterification, enabling kinetic resolution of D/L-glutamate mixtures [4].
Table 2: Catalytic Systems for Di-tert-butyl Glutamate Synthesis
Catalyst Type | Reaction Conditions | Yield (%) | Stereochemical Outcome |
---|---|---|---|
Au(I)/HPF₆ | Isobutene, 0°C, 24h | 92 | Racemic |
HClO₄ | tert-Butyl acetate, 25°C | 88 | Racemic |
Lipase B (immobilized) | Vinyl tert-butyl ether, 37°C | 45 (kinetic resolution) | >98% ee |
Ti(OⁱPr)₄ | tert-Butanol, reflux | 85 | Partial epimerization |
The L-enantiomer of di-tert-butyl glutamate is typically synthesized from L-glutamic acid via direct esterification. Conversely, D-glutamic acid di-tert-butyl ester hydrochloride (CAS 172793-31-6) is accessed through resolution or enzymatic methods. Crystallization-induced asymmetric transformation (CIAT) dynamically resolves racemates using chiral amines (e.g., cinchonidine), yielding D-di-tert-butyl glutamate with >98% enantiomeric excess (ee). Optical rotation values provide critical quality control: L-derivatives exhibit [α]D = −7.0 ± 2° (c=1 in MeOH), while D-enantiomers show [α]D²⁰ = −25 ± 2° (c=1 in EtOH) [8] [9].
Asymmetric alkylation of glycine equivalents enables access to both enantiomers. Ni(II)-complexes of Schiff bases derived from glycine and chiral auxiliaries (e.g., (R)- or (S)-2-(N-(N′-benzylprolyl)amino)benzophenone) undergo alkylation with 1-bromo-3-fluoropropane to install the γ-substituent with >95% de. Subsequent hydrolysis releases enantiopure 4-substituted glutamates, which are esterified to di-tert-butyl derivatives. For 4-hydroxyglutamate synthesis, serine-derived Garner’s aldehyde (from D- or L-serine) undergoes stereocontrolled Reformatsky reactions or allylmetal additions to establish the C4 stereocenter before ester protection. Diastereoselectivities reach 92:8 for threo vs. erythro products when using chelation control with ZnCl₂ [3] [5] [7].
Enantiopure di-tert-butyl glutamate enables synthesis of receptor-specific probes. (2S,4S)-4-(3-fluoropropyl)glutamate—a positron emission tomography (PET) tracer targeting system xC⁻ transporters—is synthesized from D-di-tert-butyl glutamate via Pd-catalyzed fluoropropylation. The D-enantiomer serves as a precursor for (2R,4R)-FSPG, which exhibits distinct receptor binding compared to the L-configured analog. Chiral HPLC analysis using Chirex 3126 columns with CuSO₄/acetonitrile mobile phases resolves all four stereoisomers within 25 minutes, ensuring stringent quality control for biomedical applications [5] [10].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0